Azane;ruthenium(2+);dichloride

Catalog No.
S895774
CAS No.
15305-72-3
M.F
ClH12N6Ru+
M. Wt
232.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;ruthenium(2+);dichloride

CAS Number

15305-72-3

Product Name

Azane;ruthenium(2+);dichloride

IUPAC Name

azanide;ruthenium(8+);chloride

Molecular Formula

ClH12N6Ru+

Molecular Weight

232.7 g/mol

InChI

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1

InChI Key

MHYZHXDLILNYTQ-UHFFFAOYSA-M

SMILES

N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8]

Catalyst Development:

  • Superior Reactivity and Stability: Hexaammineruthenium(II) chloride boasts excellent reactivity and inherent stability, making it a valuable precursor for synthesizing diverse and efficient catalysts. These catalysts find applications in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation.
  • Examples: Research has shown its effectiveness in catalyzing the hydrogenation of biomass-derived furfural to furfuryl alcohol, a crucial step in biofuel production.

Organic Synthesis:

  • Versatile Precursor: This compound acts as a versatile starting material for synthesizing numerous organoruthenium complexes with tailored properties. These complexes are then employed in various organic transformations, such as C-H activation, cyclizations, and coupling reactions.
  • Examples: Studies have explored its potential in the synthesis of ruthenium-carbene complexes, which demonstrate promising activity in olefin metathesis reactions, a fundamental process in polymer and organic material synthesis.

Electrochemical Studies:

  • Efficient Electrocatalyst: Hexaammineruthenium(II) chloride exhibits efficient electrocatalytic properties, making it a valuable tool for studying electron transfer reactions and developing new electrochemical devices. It can act as a catalyst for the oxidation of various small molecules like dopamine, potentially leading to advancements in biosensing and energy conversion technologies.
  • Examples: Research suggests its potential application in designing electrochromic materials, which can reversibly change color under an applied voltage, paving the way for developing next-generation display technologies.

Material Science Investigations:

  • Precursor for Functional Materials: Hexaammineruthenium(II) chloride serves as a precursor for synthesizing various functional materials with interesting properties. These materials hold promise for applications in solar energy conversion, photocatalysis, and molecular recognition [].
  • Examples: Studies have explored its use in preparing ruthenium-based coordination polymers, which exhibit potential for light harvesting and photocatalytic water splitting, crucial processes in developing clean energy solutions.

Azane; ruthenium(2+); dichloride, commonly referred to as ammoniated ruthenium dichloride or ruthenium red, is an inorganic compound with the formula RuCl2 NH3 2\text{RuCl}_2\text{ NH}_3\text{ }_2. This compound consists of a ruthenium metal center coordinated with two chloride ions and two ammonia ligands. It appears as a red crystalline solid and is notable for its unique coordination chemistry and potential applications in various fields, including catalysis and biological research.

Due to its ability to facilitate electron transfer processes.
  • Biological Staining: Widely used in microscopy for staining cells and tissues, providing contrast for visualization.
  • Electrochemical Sensors: It has shown potential in modifying electrodes for detecting biocompounds like ascorbic acid and dopamine .
  • Azane; ruthenium(2+); dichloride exhibits significant biological activity. It acts primarily as a polycationic dye that interacts with cellular structures. Its mechanism of action involves inhibiting calcium ion release from the sarcoplasmic reticulum, which can affect muscle contraction and neurotransmission processes. This compound has been utilized in histological studies for staining purposes, particularly for visualizing cellular components in microscopy .

    The synthesis of azane; ruthenium(2+); dichloride typically involves the reaction of ruthenium trichloride with ammonia in an aqueous medium. The general reaction can be represented as follows:

    RuCl3+2NH3RuCl2(NH3)2+HCl\text{RuCl}_3+2\text{NH}_3\rightarrow \text{RuCl}_2(\text{NH}_3)_2+\text{HCl}

    This process may require heating to facilitate complex formation. The resulting product is purified through crystallization methods. Industrially, similar methods are scaled up to produce larger quantities while maintaining controlled reaction conditions .

    Research indicates that azane; ruthenium(2+); dichloride interacts with proteins and other biomolecules, influencing their behavior. For instance, it has been studied for its ability to bind metal cations and impart chirality to bound molecules. This property is particularly useful in developing imaging compounds for studying amyloid beta aggregates associated with neurodegenerative diseases .

    Several compounds share similarities with azane; ruthenium(2+); dichloride, including:

    • Ruthenium(II) chloride (RuCl2\text{RuCl}_2): A simpler coordination compound that also exhibits catalytic properties but lacks the ammonia ligands.
    • Pentaamminechlororuthenium(III) chloride ([Ru NH3)5Cl]2+[\text{Ru NH}_3)_5\text{Cl}]^{2+}): Contains five ammonia ligands and is used primarily in catalysis.
    • Hexaammineruthenium(III) chloride ([Ru NH3)6]3+[\text{Ru NH}_3)_6]^{3+}): A more complex compound with six ammonia ligands, known for its stability and use in various

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    6

    Exact Mass

    232.985537 g/mol

    Monoisotopic Mass

    232.985537 g/mol

    Heavy Atom Count

    8

    Dates

    Modify: 2023-08-15

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